

FK 33-824 chemical structure and properties

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An In-Depth Technical Guide to **FK 33-824**: A Synthetic Met-Enkephalin Analog Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

FK 33-824 is a potent and stable synthetic analog of methionine-enkephalin that exhibits high selectivity as a μ -opioid receptor agonist.[1][2] Its analgesic properties and influence on endocrine systems have made it a valuable tool in pharmacological research.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **FK 33-824**. Detailed experimental protocols for its in vitro and in vivo evaluation are presented, along with a depiction of its primary signaling pathway.

Chemical Structure and Properties

FK 33-824 is a pentapeptide analog with modifications designed to increase its stability and potency compared to endogenous enkephalins.

Chemical Identifiers



Identifier	Value	
IUPAC Name	(2S)-N-(L-tyrosyl-D-alanylglycyl)-2-(((2S)-1-hydroxy-4-(methylsulfinyl)butan-2-yl) (methyl)amino)-3-phenylpropanamide[2]	
CAS Number	64854-64-4[2]	
Chemical Formula	C29H41N5O7S[2]	
SMILES	CINVALID-LINKNCC(=O)N(C)INVALID- LINKC(=O)NINVALID-LINKC)CO)NC(=O) INVALID-LINKO)N	
InChlKey	HYZHONGSQNXMPH-IQNHEXCWSA-N	

Physicochemical Properties

Property	Value	
Molecular Weight	603.73 g/mol [2]	
Appearance	Solid	
Storage Temperature	-20°C	
Synonyms	FK-33-824, Damme, Sandoz FK 33-824, Tyr-D-Ala-Gly-MePhe-Met(O)-ol[2][3]	

Pharmacology

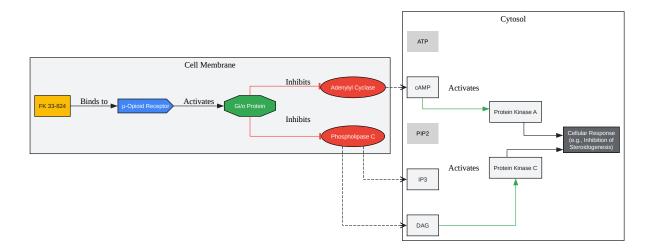
FK 33-824 primarily acts as a selective agonist at the μ-opioid receptor, a member of the G protein-coupled receptor (GPCR) family. Its actions are similar to those of methionine enkephalin but with a longer duration of action. The effects of **FK 33-824** can be reversed by opioid antagonists such as naloxone.[2]

Mechanism of Action and Signaling Pathway

Upon binding to the μ -opioid receptor, **FK 33-824** initiates a conformational change in the receptor, leading to the activation of associated inhibitory G proteins (Gi/o). This activation results in the dissociation of the G α and G β γ subunits, which then modulate downstream



effector systems. The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] Additionally, **FK 33-824** has been shown to inhibit the phospholipase C (PLC)/protein kinase C (PKC) pathway.[5][6]



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Caption: Simplified signaling pathway of **FK 33-824** via the μ -opioid receptor.

Experimental Protocols

The following are representative protocols for assessing the activity of FK 33-824.

In Vitro: Competitive Radioligand Binding Assay

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This protocol is designed to determine the binding affinity (Ki) of **FK 33-824** for the μ -opioid receptor.

Materials:

- Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.
- Radioligand: [3H]DAMGO (a selective μ-opioid agonist).
- Non-specific binding agent: Naloxone (10 μM).
- Assay buffer: 50 mM Tris-HCl, pH 7.4.
- FK 33-824 stock solution and serial dilutions.
- · Scintillation vials and cocktail.
- · Glass fiber filters.
- Filtration apparatus.

Procedure:

- Prepare cell membrane homogenates (typically 20-40 μg of protein per tube).
- In a final volume of 1 mL of assay buffer, add cell membranes, a fixed concentration of [3H]DAMGO (e.g., 0.5-1.0 nM), and varying concentrations of **FK 33-824**.
- For determining non-specific binding, a parallel set of tubes is prepared with 10 μM naloxone instead of FK 33-824.
- Incubate the mixture at 25°C for 60 minutes.
- Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
- Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

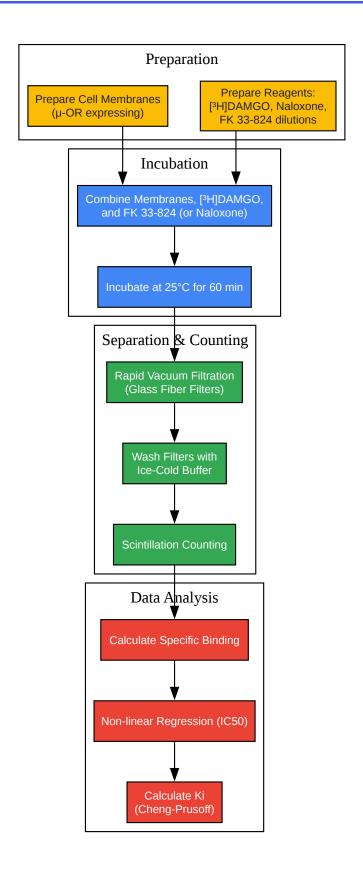


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- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Analyze the data using non-linear regression to determine the IC50 of **FK 33-824**, which can then be converted to a Ki value using the Cheng-Prusoff equation.





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Caption: Workflow for a competitive radioligand binding assay.



In Vivo: Hot Plate Analgesia Test

This protocol evaluates the central analgesic effect of **FK 33-824** in rodents.[7]

Materials:

- Male Swiss albino mice (20-25 g).
- Hot plate apparatus maintained at 55 ± 0.5°C.
- FK 33-824 solution for subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
- Vehicle control (e.g., saline).
- Stopwatch.

Procedure:

- Acclimatize mice to the laboratory environment for at least one hour before testing.
- Determine the baseline latency by placing each mouse on the hot plate and recording the time until a nociceptive response is observed (e.g., hind paw licking, jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.[7]
- Administer FK 33-824 or vehicle control to the mice.
- At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.
- The increase in latency time compared to the baseline and vehicle-treated group indicates an analgesic effect.
- The percent of maximal possible effect (% MPE) can be calculated using the formula: %
 MPE = [(Test Latency Baseline Latency) / (Cut-off Time Baseline Latency)] x 100

Summary of In Vitro and In Vivo Effects



Assay/Model	System	Effect of FK 33-824	Reference
Steroidogenesis	Porcine Granulosa Cells	Inhibition of estradiol secretion	[5]
cAMP Secretion	Porcine Granulosa Cells	Decrease in cAMP levels	[5]
Steroidogenesis	Porcine Theca Interna Cells	Inhibition of androstenedione, testosterone, and estradiol secretion	[6]
Analgesia	Mouse Tail-Flick Test	Increased pain threshold	[3]
Endocrine Effects	Human Subjects	Increased plasma prolactin and growth hormone; decreased cortisol	[4]
Blood-Brain Barrier	Rat (ex vivo)	Penetration observed in early development (until 15 days of age)	[8]

Conclusion

FK 33-824 is a well-characterized synthetic opioid peptide that serves as a selective μ -opioid receptor agonist. Its stability and potent in vitro and in vivo activities have established it as a critical research tool for investigating the physiological roles of the opioid system, from pain modulation to neuroendocrine regulation. The experimental frameworks provided herein offer a basis for the continued exploration of this and similar compounds in drug discovery and development.

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